molecular formula C15H12FNO3 B7590350 4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid

4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid

Cat. No. B7590350
M. Wt: 273.26 g/mol
InChI Key: XPHNRYDATPJDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid, also known as FMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have a good safety profile, with no significant toxicity observed at therapeutic doses. However, further studies are needed to determine its long-term safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and ability to form stable complexes with certain drugs. However, its limited solubility in water and some organic solvents may pose a challenge for some experiments.

Future Directions

4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid has shown great potential for various applications in scientific research, including drug delivery, materials science, and environmental science. Future research should focus on optimizing its pharmacological properties, exploring its potential as a drug delivery system, and investigating its applications in other fields of research. Additionally, further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential side effects and drug interactions.

Synthesis Methods

4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid can be synthesized through a multi-step reaction process starting from 4-fluorobenzaldehyde, which is transformed into 4-fluorobenzylamine. The amine is then reacted with phosgene to form the corresponding isocyanate, which is finally reacted with benzoic acid to yield this compound.

Scientific Research Applications

4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with certain drugs.

properties

IUPAC Name

4-[(4-fluorophenyl)-methylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(5-3-10)15(19)20/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHNRYDATPJDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.